molecular formula C12H15ClN2OS B3308322 Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride CAS No. 937655-22-6

Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride

Cat. No.: B3308322
CAS No.: 937655-22-6
M. Wt: 270.78
InChI Key: PAUTVFLWLNTQHV-UHFFFAOYSA-N
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Description

Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-methoxy-1,3-thiazole and benzylamine as starting materials.

  • Reaction Steps: The reaction involves the nucleophilic substitution of the thiazole ring with benzylamine under specific conditions.

  • Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the thiazole ring or the benzyl group.

  • Substitution: Substitution reactions can occur at different positions on the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

  • Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.

  • Reduction Products: Reduction can result in the formation of amines or alcohols.

  • Substitution Products: Substitution reactions can yield a variety of substituted thiazoles with different functional groups.

Scientific Research Applications

Chemistry: Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is used as a building block in organic synthesis for the preparation of more complex molecules. Biology: This compound has shown potential as a bioactive agent with antimicrobial, antifungal, and antiviral properties. Medicine: It is being investigated for its potential use in the development of new drugs, particularly in the treatment of various diseases. Industry: The compound is used in the manufacturing of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • 2-Methylbenzothiazole: Another thiazole derivative with similar biological activities.

  • Safinamide: A MAO-B inhibitor that also contains a benzyloxy substituent.

  • Thiazole-4-carboxylic acid:

Uniqueness: Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is unique in its specific substitution pattern and its potential applications in various fields. Its distinct chemical structure allows for diverse reactivity and biological activity compared to other thiazole derivatives.

Properties

IUPAC Name

N-[(2-methoxy-1,3-thiazol-5-yl)methyl]-1-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.ClH/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10;/h2-6,9,13H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUTVFLWLNTQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
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Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
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Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
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Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
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Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
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Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride

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